molecular formula C19H23NO2 B5438893 3-isopropoxy-N-mesitylbenzamide

3-isopropoxy-N-mesitylbenzamide

カタログ番号: B5438893
分子量: 297.4 g/mol
InChIキー: UPMBIZWQVQHOID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Isopropoxy-N-mesitylbenzamide is a benzamide derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the benzene ring and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties. The mesityl group, being bulky and electron-rich, may hinder rotational freedom and influence solubility, while the isopropoxy group contributes to the compound’s electron-donating character. Such features make it a candidate for applications in metal-catalyzed C–H bond functionalization, where directing groups are critical for regioselectivity .

特性

IUPAC Name

3-propan-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(2)22-17-8-6-7-16(11-17)19(21)20-18-14(4)9-13(3)10-15(18)5/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMBIZWQVQHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Substituent Analysis and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-isopropoxy-N-mesitylbenzamide and related benzamides:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
3-Isopropoxy-N-mesitylbenzamide -OCH(CH₃)₂ (C3), -N-Mesityl (N) C₁₉H₂₃NO₂ ~305.4 (estimated) Potential N,O-bidentate directing group; high steric bulk
N-Isopropyl-3-methylbenzamide -CH₃ (C3), -N-CH(CH₃)₂ (N) C₁₁H₁₅NO 177.24 Compact structure; lower solubility due to methyl groups
3-Bromo-N-isopropylbenzamide -Br (C3), -N-CH(CH₃)₂ (N) C₁₀H₁₂BrNO 256.12 Bromine enhances reactivity in substitution reactions; toxic
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide -OCH₃ (C3), -N-isoxazolyl (N) C₁₂H₁₂N₂O₃ 232.24 Methoxy group improves electron density; isoxazole may enable bioactivity
3-Amino-N-isobutylbenzamide -NH₂ (C3), -N-CH₂CH(CH₃)₂ (N) C₁₁H₁₆N₂O 192.26 Amino group enables hydrogen bonding; higher solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (C3), -N-(hydroxyalkyl) (N) C₁₂H₁₇NO₂ 207.27 Hydroxyl group enhances polarity; suitable for coordination chemistry

Electronic and Steric Effects

  • Electron-Donating Groups :

    • The isopropoxy group in the title compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. This contrasts with brominated analogs (e.g., 3-bromo-N-isopropylbenzamide), where bromine withdraws electrons, deactivating the ring .
    • Methoxy-substituted derivatives (e.g., 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide) exhibit similar electron-donating effects but with reduced steric hindrance compared to isopropoxy .
  • In contrast, N-isopropyl-3-methylbenzamide () has a smaller isopropyl group, enabling faster kinetics but less regiocontrol .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-isopropoxy-N-mesitylbenzamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with mesitylamine and 3-isopropoxybenzoic acid. Coupling agents such as EDC/HOBt or DCC facilitate amide bond formation under anhydrous conditions (e.g., DMF or THF). Optimization involves adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:acid). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-isopropoxy-N-mesitylbenzamide?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., amide C=O at ~165 ppm, isopropoxy CH3 splitting). 2D experiments (COSY, HSQC) resolve structural ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₃NO₂).
  • FTIR : Identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and isopropoxy C-O stretches (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (monoclinic P21/c system, α = 98.5°) .

Q. What stability considerations are critical for storing 3-isopropoxy-N-mesitylbenzamide in laboratory settings?

  • Methodology : Conduct accelerated stability studies by storing aliquots at -20°C (inert atmosphere) and analyzing purity via HPLC at intervals (0, 1, 3 months). Degradation products (e.g., hydrolyzed amides) are monitored using reverse-phase C18 columns (ACN/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for 3-isopropoxy-N-mesitylbenzamide across enzymatic assays?

  • Methodology :

  • Assay Validation : Compare IC₅₀ values across orthogonal methods (e.g., fluorescence polarization vs. SPR) to rule out technique-specific artifacts.
  • Purity Checks : Confirm compound integrity using HPLC and HRMS to exclude batch-to-batch variability .
  • Structural Confounders : Assess stereochemical stability (e.g., racemization via chiral HPLC) and tautomeric forms using DFT calculations .

Q. What computational strategies predict the binding mode and affinity of 3-isopropoxy-N-mesitylbenzamide with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Focus on hydrogen bonds with backbone amides and hydrophobic contacts with mesityl groups .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and conformational dynamics.
  • DFT Calculations : Evaluate electronic effects of substituents (e.g., isopropoxy’s electron-donating capacity) on binding energy .

Q. How can structure-activity relationship (SAR) studies enhance the selectivity of 3-isopropoxy-N-mesitylbenzamide derivatives?

  • Methodology :

  • Analog Synthesis : Modify the benzamide core (e.g., introduce halogens at the 4-position) and mesityl group (e.g., replace methyl with CF₃).
  • In vitro Screening : Test analogs against panels of related targets (e.g., kinase isoforms) to identify selectivity drivers.
  • 3D-QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent steric/electronic features with activity cliffs .

Data Contradiction and Reproducibility

Q. What experimental controls mitigate variability in synthetic yields of 3-isopropoxy-N-mesitylbenzamide?

  • Methodology :

  • Reagent Quality : Use freshly distilled amines and anhydrous solvents to minimize side reactions (e.g., Schlenk techniques for moisture-sensitive steps) .
  • In-line Monitoring : Employ ReactIR to track reaction progress (amide bond formation at ~1650 cm⁻¹).
  • Statistical Design : Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature >70°C increases yield by 15%) .

Q. How should researchers address conflicting cytotoxicity data in cell-based assays?

  • Methodology :

  • Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
  • Proliferation Assays : Compare MTT, ATP-lite, and live/dead staining to rule out assay-specific false positives.
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates confounding IC₅₀ values .

Notes on Evidence Utilization

  • References to synthesis and characterization draw from benzamide analogs in .
  • Computational methods are informed by docking studies in and QSAR models in .
  • Stability and reproducibility protocols align with best practices in .

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